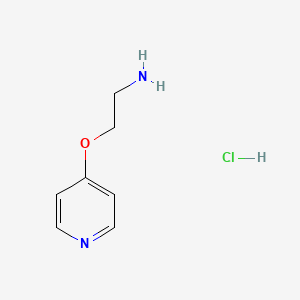

2-(Pyridin-4-yloxy)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-yloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLAZURNRKKWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)ethanamine hydrochloride typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yloxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Pyridin-4-yloxyacetic acid.

Reduction: 2-(Pyridin-4-yloxy)ethanamine.

Substitution: N-substituted derivatives of 2-(Pyridin-4-yloxy)ethanamine.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(Pyridin-4-yloxy)ethanamine hydrochloride serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with specific functionalities.

Biology

- Biochemical Research : The compound is utilized to study interactions between small molecules and biological targets. It is particularly valuable in developing enzyme inhibitors and receptor modulators, influencing signaling pathways crucial for cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits promising antimicrobial properties against resistant bacterial strains, especially when used in combination therapies.

- Anticancer Properties : Research suggests that the compound may inhibit pathways essential for cancer cell proliferation, showing potential in inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, making it a candidate for further investigation in treating neurological disorders.

Medical Applications

- Pharmaceutical Development : Investigated for its activity against diseases such as cancer and neurological disorders, this compound could lead to new therapeutic agents. Its mechanism involves binding to specific enzymes and receptors, modulating their activity and influencing biochemical pathways .

Industrial Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor studies, it acts as a ligand, influencing receptor signaling and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

2-(Pyridin-3-yloxy)ethanamine Hydrochloride

- CAS : 1956332-88-9 .

- Structure : The ethanamine group is attached to the pyridine ring via an ether linkage at the 3-position.

- Key Differences : The 3-substitution alters electronic properties and steric interactions compared to the 4-isomer. For example, the 3-position may influence binding affinity in receptor-ligand interactions due to spatial orientation .

1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride

Substituted Ethanamine Derivatives

2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride

- CAS : 135875-16-0 (free base) .

- Structure : A benzimidazole ring replaces the pyridine, with a chlorine substituent at the 6-position.

- Key Differences: The benzimidazole core introduces electron-withdrawing effects, altering reactivity compared to pyridine . Demonstrated utility in chemical studies involving nucleophilic substitution .

5-Methyltryptamine Hydrochloride

- CAS : 1010-95-3 .

- Structure : An indole ring substitutes the pyridine, with a methyl group at the 5-position.

- Key Differences: The indole moiety enables π-π interactions distinct from pyridine, often associated with serotonin receptor binding . Pharmacologically active as a hallucinogen, unlike the pyridine-based compound .

Halogenated and Complex Derivatives

N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride

- CAS: Not explicitly listed; detected as an impurity in betahistine hydrochloride tablets .

- Structure : A branched ethanamine with dual pyridin-2-yl groups and a methyl substituent.

- Key Differences :

2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride

- CAS: Not provided .

- Structure : A pyrimidine ring fused with pyridine at the 2-position.

- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity . Potential applications in kinase inhibition due to heterocyclic diversity .

Comparative Data Table

Biological Activity

2-(Pyridin-4-yloxy)ethanamine hydrochloride, a chemical compound with the molecular formula C7H10N2O·HCl, is increasingly recognized for its diverse biological activities. This compound is a derivative of ethanamine, where the amino group is substituted with a pyridin-4-yloxy group, making it a valuable building block in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride facilitated by a base such as sodium hydroxide or potassium carbonate. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it acts as a ligand in receptor studies, influencing receptor signaling and cellular responses .

Biological Applications

Research has highlighted several potential applications of this compound in various fields:

- Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against resistant strains of bacteria, particularly in combination therapies that enhance the efficacy of existing antibiotics .

- Anticancer Properties : The compound has shown potential in the treatment of cancer. Its mechanism involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines .

- Neurological Disorders : Preliminary research suggests that this compound may also have neuroprotective effects, making it a candidate for further studies in treating neurological disorders .

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds such as 2-(Pyridin-2-yloxy)ethanamine hydrochloride and 2-(Pyridin-3-yloxy)ethanamine hydrochloride, this compound exhibits unique reactivity and binding affinities that enhance its utility in targeted applications within research and industry .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(Pyridin-4-yloxy)ethanamine hydrochloride with high purity?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides. A general procedure involves reacting the corresponding acetamide derivative with a potassium-based catalyst (e.g., 2 mol% of an abnormal NHC-potassium complex) in dry toluene. After purification, the product is isolated as a hydrochloride salt. Yields typically range from 60% to 92%, depending on substituents and reaction conditions . Characterization should include -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Key techniques include:

- NMR spectroscopy : To verify the pyridin-4-yloxy moiety and ethanamine backbone.

- Mass spectrometry (HRMS) : For exact mass determination (e.g., expected molecular ion for ).

- HPLC with UV detection : To assess purity and detect impurities. Discrepancies in spectral data should be cross-validated using X-ray crystallography or computational modeling (e.g., DFT calculations) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Solubility discrepancies often arise from differences in pH, solvent polarity, or salt form. Methodological recommendations:

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

To study interactions with targets like monoamine oxidases (MAOs) or HSP90:

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., kynuramine for MAO-A/MAO-B) and monitor inhibition via HPLC or fluorescence .

- Molecular docking : Simulate binding modes using software like AutoDock Vina, focusing on hydrogen bonding (e.g., interactions with GLU527 or TYR604 in HSP90) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can researchers address low yields or side reactions during scale-up synthesis?

- Optimize catalyst loading : Increase from 2 mol% to 5 mol% if side reactions dominate.

- Control moisture : Use rigorously dried solvents and inert atmospheres (N/Ar).

- Purification : Employ gradient column chromatography or recrystallization from ethanol/water mixtures. Low yields may stem from steric hindrance at the pyridinyl oxygen; substituting electron-withdrawing groups on the pyridine ring can improve reactivity .

Q. What approaches are recommended for analyzing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A/B), and hydrolytic conditions (acidic/basic buffers).

- LC-MS/MS : Identify degradation products (e.g., pyridine-4-ol or ethanamine derivatives).

- Circular dichroism (CD) : Monitor conformational changes in aqueous solutions .

Data Contradiction and Reproducibility

Q. How should conflicting reports on biological activity (e.g., MAO inhibition vs. no activity) be addressed?

- Validate assay conditions : Ensure consistent enzyme concentrations (e.g., 1 µg/mL MAO-A/MAO-B) and substrate saturation levels.

- Control for solvent effects : Limit organic solvent content (<1% v/v) to avoid denaturation.

- Replicate with orthogonal assays : Compare fluorometric results with radiometric or spectrophotometric methods .

Q. What steps ensure reproducibility in synthesizing derivatives with modified pyridinyl or ethanamine groups?

- Standardize reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation.

- Document substituent effects : Electron-donating groups on the pyridine ring enhance nucleophilicity, while bulky groups may reduce yield.

- Share synthetic protocols via platforms like Zenodo or ChemRxiv to enable cross-lab validation .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Expected Signals/Values | Reference |

|---|---|---|

| -NMR | δ 8.4 (d, 2H, pyridine-H), δ 3.8 (t, 2H, OCH) | |

| HRMS (ESI+) | m/z 165.0794 [M+H] (free base) | |

| HPLC Retention Time | 6.2 min (C18 column, 0.1% TFA in HO/MeCN) |

Table 2: Troubleshooting Common Synthesis Issues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.